2-(4-Ethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Description
Properties
IUPAC Name |
2-(4-ethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-3-13-4-6-14(7-5-13)17-15(11-20)19-9-8-12(2)10-16(19)18-17/h4-11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCFTPNMNKFMBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(N3C=CC(=CC3=N2)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde typically involves the condensation of 2-aminopyridine with an appropriate aldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the imidazo[1,2-a]pyridine ring system. Common reagents used in this synthesis include acetic acid and methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as copper(II) salts can be employed to facilitate the cyclization process .
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The aldehyde group undergoes classic nucleophilic additions due to its electrophilic carbonyl carbon. Key reactions include:
| Reaction Type | Reagent/Conditions | Product Formed | Notes |
|---|---|---|---|
| Formation of imines | Primary amines (e.g., NH₂R) | Schiff bases (R-N=CH-imidazo-pyridine) | Requires anhydrous conditions |
| Hydrazone formation | Hydrazines (e.g., NH₂NH₂) | Hydrazone derivatives | Used for purification/characterization |
| Cyanohydrin synthesis | HCN/KCN | Cyanohydrin adducts | Stabilized by aromatic conjugation |
Example : Reaction with hydroxylamine (NH₂OH) yields the corresponding oxime, a reaction exploited in crystallography to stabilize the aldehyde for X-ray analysis.
Oxidation and Reduction
The aldehyde’s oxidation state permits redox transformations:
Structural Impact : The ethylphenyl group at the 2-position electronically stabilizes the reduced alcohol form, as evidenced by analogous imidazo[1,2-a]pyridine systems.
Condensation Reactions
The aldehyde participates in C–C bond-forming condensations:
| Reaction | Partner Reagent | Product Type | Application |
|---|---|---|---|
| Aldol condensation | Ketones/enolates | α,β-unsaturated carbonyl compounds | Building extended π-systems |
| Knoevenagel reaction | Active methylene compounds | Alkenes with electron-withdrawing groups | Drug candidate synthesis |
Example : Condensation with malononitrile under basic conditions yields fluorescent derivatives used in bioimaging studies.
Electrophilic Aromatic Substitution
The imidazo[1,2-a]pyridine core undergoes electrophilic attacks, though regioselectivity is modulated by substituents:
| Reaction | Reagent | Position of Substitution | Driving Factor |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C-5 or C-8 of pyridine ring | Electron-rich sites due to N-atoms |
| Sulfonation | SO₃/H₂SO₄ | C-6 | Steric avoidance of ethylphenyl group |
Substituent Effects : The 4-ethylphenyl group directs electrophiles away from the adjacent imidazole ring, favoring meta/para positions on the pyridine moiety .
Catalyzed Cross-Couplings
Transition-metal catalysis enables functionalization of the aryl halide analogs (if present) or direct C–H activation:
| Reaction | Catalyst System | Coupling Partner | Product Utility |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | Biaryl systems for drug discovery |
| Ullmann coupling | CuI, 1,10-phenanthroline | Amines/thiols | Heterocycle-functionalized analogs |
Limitation : Direct C–H functionalization of the parent aldehyde is hindered by competing aldehyde reactivity, necessitating protective strategies.
Protection/Deprotection Strategies
The aldehyde is often protected during multistep syntheses:
| Protection Method | Reagent | Stable Form | Deprotection Conditions |
|---|---|---|---|
| Acetal formation | Ethylene glycol, H⁺ | Cyclic acetal | Acidic hydrolysis (HCl/H₂O) |
| Thioacetal | HS(CH₂)₂SH, BF₃·Et₂O | Thioacetal | Raney Nickel, H₂O |
Application : Acetal-protected derivatives are intermediates in synthesizing kinase inhibitors.
Photochemical and Thermal Stability
The compound exhibits moderate stability under standard conditions but degrades under UV light or prolonged heating:
| Condition | Observation | Degradation Products |
|---|---|---|
| UV irradiation | Aldehyde oxidation to COOH | Carboxylic acid + imidazole scission |
| Heating (>150°C) | Retro-aldol cleavage | Fragmented aromatic aldehydes |
Handling Note : Storage at 2–8°C in amber vials is recommended to prevent decomposition .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. Specifically, studies have shown that compounds similar to 2-(4-Ethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that certain derivatives could effectively target cancer cell lines, leading to decreased viability and increased programmed cell death .
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary investigations suggest that it possesses inhibitory effects against a range of bacterial strains, making it a candidate for developing new antimicrobial agents. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Material Science
2.1 Synthesis of Functional Materials
In material science, this compound has been utilized in the synthesis of functional materials such as polymers and nanocomposites. Its ability to form stable complexes with metal ions allows it to be incorporated into polymer matrices to enhance properties like thermal stability and mechanical strength .
2.2 Photovoltaic Applications
The compound's electronic properties have led to its exploration in the field of organic photovoltaics. Research indicates that incorporating imidazo[1,2-a]pyridine derivatives into photovoltaic cells can improve charge transport efficiency, thereby enhancing overall energy conversion rates .
Analytical Chemistry
3.1 Derivatization Agent
In analytical chemistry, this compound serves as a derivatization agent for amino acids and other biomolecules. Its reactive aldehyde group allows for the formation of stable derivatives that can be easily analyzed using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .
3.2 Chromatographic Applications
The compound has been employed in chromatographic methods for separating complex mixtures in biochemical research. Its unique structure aids in achieving better resolution and sensitivity during the analysis of biological samples .
Case Study 1: Anticancer Efficacy
A recent study investigated the anticancer efficacy of this compound in vitro against breast cancer cell lines. The results showed a significant reduction in cell proliferation at micromolar concentrations, with mechanisms involving mitochondrial dysfunction and oxidative stress induction being identified.
Case Study 2: Synthesis of Nanocomposites
Another research project focused on synthesizing nanocomposites using this compound as a precursor. The resulting materials exhibited enhanced thermal stability and mechanical properties compared to traditional composites, making them suitable for applications in aerospace and automotive industries.
Mechanism of Action
The mechanism of action of 2-(4-Ethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . The imidazo[1,2-a]pyridine core allows for strong binding interactions with the enzyme’s active site, enhancing its inhibitory activity.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Lipophilicity: The ethyl group in the target compound increases lipophilicity compared to methyl (e.g., 2-(4-methylphenyl)-7-methyl analog) . This may enhance membrane permeability but reduce aqueous solubility.
Synthetic Methods: The Vilsmeier-Haack reaction (using POCl₃ and DMF) is a common approach for introducing the carbaldehyde group, as demonstrated for 2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde . Mannich reactions and cyclization strategies are employed for imidazo[1,2-a]pyridine core synthesis, as seen in minodronic acid derivatives .
- Anticancer : Derivatives with nitro or trifluoromethyl groups show promise in enzyme inhibition (e.g., ENR enzyme interactions) .
- Antimicrobial : Imidazo[1,2-a]pyridines with halogen or methoxy substituents demonstrate activity against bacterial and fungal pathogens .
Crystallographic and Computational Insights
- Crystal Structures : The nitro-substituted analog, 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde, exhibits intermolecular hydrogen bonding (C–H⋯O and N–H⋯O), stabilizing its solid-state structure . Similar interactions may govern the packing behavior of the target compound.
- Computational Modeling : Density Functional Theory (DFT) studies on related compounds (e.g., 2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine) provide insights into electronic properties and reactive sites .
Biological Activity
2-(4-Ethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₇H₁₆N₂O
- Molecular Weight : 274.32 g/mol
- CAS Number : 899360-89-5
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing primarily on its anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines such as MDA-MB-231 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer) with IC50 values in the low micromolar range. The structure-activity relationship (SAR) analyses suggest that substitutions on the imidazo[1,2-a]pyridine scaffold enhance cytotoxicity against these cell lines .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MDA-MB-231 | 0.95 | |
| Compound B | A549 | 0.021 | |
| Compound C | HCT116 | 0.24 |
Antimicrobial Activity
In addition to anticancer properties, some studies have reported antimicrobial activity against various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .
Table 2: Antimicrobial Activity
The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is hypothesized that the compound interacts with specific cellular targets:
- Inhibition of Kinases : Similar imidazo[1,2-a]pyridine derivatives have been shown to inhibit kinases involved in cancer cell proliferation.
- DNA Interaction : Some studies suggest that these compounds can intercalate with DNA, leading to apoptosis in cancer cells.
- Membrane Disruption : The antimicrobial effects may be due to the compound's ability to disrupt bacterial membranes.
Case Studies
A notable study investigated a series of imidazo[1,2-a]pyridine derivatives for their anticancer properties. Among them, derivatives similar to this compound were found to exhibit promising results against resistant strains of cancer cells .
Another case study focused on the synthesis and evaluation of these compounds as potential antitubercular agents, demonstrating their broad-spectrum activity against both drug-sensitive and resistant Mycobacterium tuberculosis strains .
Q & A
Q. What are the common synthetic routes for preparing 2-(4-Ethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde?
The compound is typically synthesized via condensation reactions. A widely used method involves reacting 2-amino-4-methylpyridine with α-halo ketones (e.g., 2-bromo-4-chloroacetophenone) under mild conditions, followed by nitrosation and subsequent aldehyde functionalization using aldehydes and acetic acid as catalysts . Phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) is often employed for formylation at the 3-position, yielding carbaldehyde derivatives with moderate to high yields (e.g., 69–74%) . Purification via silica gel chromatography and spectroscopic validation (¹H/¹³C NMR, LC-MS) are critical for confirming purity .
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection is performed using diffractometers, and refinement is executed via programs like SHELXL , which is optimized for small-molecule crystallography. Hydrogen-bonding networks and coplanarity of fused rings should be analyzed to validate structural integrity. For example, dihedral angles between aromatic systems and deviations from planarity (e.g., <0.03 Å) provide insights into molecular rigidity . SHELXL’s robust handling of high-resolution data and twinned crystals makes it preferred for final refinements .
Q. What spectroscopic techniques are essential for characterizing this compound?
- ¹H/¹³C NMR : Key signals include the aldehyde proton (~10.0–10.4 ppm) and aromatic protons (7.0–8.4 ppm). Methoxy or ethyl groups appear as singlets or triplets in the 3.8–4.3 ppm range .
- IR Spectroscopy : Stretching frequencies for the aldehyde group (C=O: ~1700 cm⁻¹) and aromatic C–H bonds (~3000 cm⁻¹) are diagnostic .
- Mass Spectrometry (LC-MS) : Molecular ion peaks (e.g., m/z 298.09 for analogous derivatives) confirm molecular weight .
Advanced Research Questions
Q. How can density functional theory (DFT) complement experimental data for this compound?
DFT calculations (e.g., B3LYP/6-31G* basis set) predict optimized geometries, vibrational frequencies, and electronic properties. Comparisons between calculated and experimental NMR/IR spectra resolve ambiguities in peak assignments. For instance, deviations >0.5 ppm in ¹H NMR may indicate solvent effects or intermolecular interactions not modeled in simulations . DFT also aids in mapping electrostatic potential surfaces to predict reactivity sites for further functionalization .
Q. What strategies resolve contradictions between crystallographic data and spectroscopic results?
- Revisiting refinement parameters : Ensure hydrogen atoms are correctly modeled as riding atoms with isotropic displacement parameters (Uiso = 1.2–1.5 Ueq of parent atoms) .
- Validation tools : Use checkCIF/PLATON to identify outliers in bond lengths/angles. For example, C–H···O/N hydrogen bonds in crystal packing (e.g., 2.5–3.0 Å) may explain discrepancies in NMR chemical shifts .
- Dynamic effects : Variable-temperature NMR or SCXRD at multiple temperatures can clarify conformational flexibility .
Q. How does substituent variation (e.g., ethyl vs. chloro groups) impact pharmacological activity?
Substituents modulate bioactivity by altering lipophilicity and electronic properties. For example:
- 4-Ethylphenyl : Enhances hydrophobic interactions in enzyme binding pockets.
- Nitro/methoxy groups : Improve antimicrobial or antitumor activity via hydrogen bonding or π-stacking .
High-throughput screening (e.g., PubChem AID 1721) and dose-response assays (EC50/IC50) quantify potency. Derivatives with PubChem CID scores >40 are prioritized for further study .
Q. What are the challenges in optimizing reaction yields for this compound?
- Catalyst selection : In(OTf)₃ or Cu(II) catalysts improve dehydrogenative aminooxygenation efficiency but may require inert atmospheres .
- Solvent systems : Polar aprotic solvents (DMF, DMSO) enhance solubility but complicate purification. Switching to EtOAc/hexane (1:1) during column chromatography improves recovery .
- Temperature control : Reactions above 90°C risk decomposition; microwave-assisted synthesis reduces time while maintaining yields .
Methodological Recommendations
- Synthetic Protocols : Prioritize POCl₃/DMF formylation for carbaldehyde derivatives .
- Crystallization : Use slow evaporation of ethyl acetate/petroleum ether (1:1) to obtain diffraction-quality crystals .
- Data Validation : Cross-reference DFT calculations with experimental NMR/SCXRD to address ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
